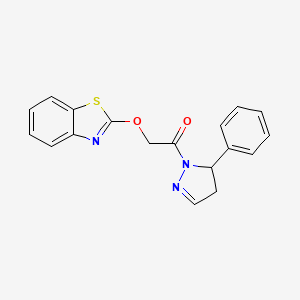
2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a benzothiazole moiety linked to a pyrazole ring through an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrazole intermediates through an ethanone bridge, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It could be used as a probe to study biological processes.
Medicine
Therapeutic Agents: Possible use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-yloxy)-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(1,3-benzothiazol-2-yloxy)-1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the phenyl group on the pyrazole ring.
1-(1,3-benzothiazol-2-yloxy)-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Different positioning of the ethanone bridge.
Uniqueness
The presence of both benzothiazole and pyrazole rings in the same molecule, along with the specific substitution pattern, may confer unique properties such as enhanced biological activity or specific reactivity in chemical transformations.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(12-23-18-20-14-8-4-5-9-16(14)24-18)21-15(10-11-19-21)13-6-2-1-3-7-13/h1-9,11,15H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZLIMMFRSEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)COC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5442783.png)
![N-[3-(acetylamino)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5442784.png)

![1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5442814.png)
![N-(2-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5442817.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1,1-bis(hydroxymethyl)propyl]acetamide](/img/structure/B5442833.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chloro-4-fluorobenzyl)piperazine](/img/structure/B5442842.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5442851.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5442854.png)
![5-[(3-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5442856.png)

![4-Nitro-5-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-2,1,3-benzothiadiazole](/img/structure/B5442876.png)
![1-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5442877.png)

